molecular formula C13H10FNO3 B1521869 4-(Benzyloxy)-1-fluoro-2-nitrobenzene CAS No. 941867-91-0

4-(Benzyloxy)-1-fluoro-2-nitrobenzene

Cat. No.: B1521869
CAS No.: 941867-91-0
M. Wt: 247.22 g/mol
InChI Key: FWBDUAPLKFBELK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-fluoro-2-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 4-fluoroanisole to introduce the nitro group. This is followed by the substitution of the methoxy group with a benzyloxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Reduction: 4-(Benzyloxy)-1-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(Benzyloxy)-1-fluoro-2-carboxybenzene.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and fluorine groups, affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-1-fluoro-2-aminobenzene
  • 4-(Benzyloxy)-1-fluoro-2-carboxybenzene
  • 4-(Benzyloxy)-2-nitrobenzaldehyde

Uniqueness

4-(Benzyloxy)-1-fluoro-2-nitrobenzene is unique due to the combination of its benzyloxy, fluoro, and nitro substituents.

Properties

IUPAC Name

1-fluoro-2-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBDUAPLKFBELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657853
Record name 4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941867-91-0
Record name 4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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